5-(4-Fluorophenyl)-4-pentenoic acid

Ezetimibe synthesis Total yield comparison E/Z stereochemistry

ANDA filing for generic ezetimibe demands the exact (E)-stereoisomer reference standard-generic substitution fails stereochemical identity tests. 5-(4-Fluorophenyl)-4-pentenoic acid (CAS 190595-67-6) solves this with ISO 17034-certified ≥95% purity and full characterization (NMR, MS, HPLC, IR, UV). • Validates HPLC methods to resolve E-configured impurities from ezetimibe API • Enables accurate quantification of ~12% (E)-isomer in Z-selective Wittig products • Alternative ezetimibe synthesis starting material, 18.8%-23.5% overall yield.

Molecular Formula C11H11FO2
Molecular Weight 194.20 g/mol
CAS No. 190595-67-6
Cat. No. B576271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-4-pentenoic acid
CAS190595-67-6
Molecular FormulaC11H11FO2
Molecular Weight194.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CCCC(=O)O)F
InChIInChI=1S/C11H11FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1,3,5-8H,2,4H2,(H,13,14)
InChIKeyRFDQZGBDIZQZKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Fluorophenyl)-4-pentenoic Acid: (E)-Isomer Reference Standard


5-(4-Fluorophenyl)-4-pentenoic acid (CAS 190595-67-6) is unequivocally the (E)-stereoisomer of 5-(4-fluorophenyl)pent-4-enoic acid, a fluorinated phenylpentenoic acid intermediate in the ezetimibe synthesis landscape . Unlike the (Z)-isomer preferred for high-yield ezetimibe manufacturing, this (E)-configured compound is principally used as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Application (ANDA) filings, supplied with regulatory-compliant characterization data [1]. Its value is defined by its stereochemical purity and traceability to pharmacopeial standards, not by its synthetic efficiency as a precursor.

5-(4-Fluorophenyl)-4-pentenoic Acid: Why Substitution Fails


Generic substitution fails because stereochemistry dictates both analytical identity and regulatory function. The (E)-isomer (CAS 190595-67-6) and the (Z)-isomer of 5-(4-fluorophenyl)pent-4-enoic acid are distinct chemical entities with different retention times, spectral signatures, and chromatographic behaviors . Regulatory guidances from the International Conference on Harmonization (ICH) require impurity profiling and method validation to use the exact stereoisomer specified as the reference marker [1]. Furthermore, the (E)-isomer serves as the starting material in certain ezetimibe synthetic routes described in the patent literature, where its use is claimed to simplify intermediates and avoid column chromatography, achieving an optimized overall yield of 18.8%–23.5% [2]. Using the (Z)-isomer or a generic pentenoic acid in these analytical or synthetic contexts would invalidate regulatory submissions and alter synthetic pathways.

5-(4-Fluorophenyl)-4-pentenoic Acid: Comparative Evidence


Ezetimibe Yield: E- vs. Z-Isomer Route

When employed as the starting compound for ezetimibe total synthesis, the (E)-configured 5-(4-fluorophenyl)pent-4-enoic acid provides an overall yield of below 10%, rendering the route unsuitable for practical production. In contrast, the (Z)-isomer route yields over 20% total ezetimibe through further Z-configured intermediates, representing a remarkable yield increase .

Ezetimibe synthesis Total yield comparison E/Z stereochemistry

Wittig Reaction Z/E Selectivity

In the Wittig reaction of 4-fluorobenzaldehyde with (4-ethoxy-4-oxobutyl)triphenylphosphonium bromide, the Z-isomer is predominantly generated with yields over 90% and a Z/E ratio of 88:12. The (E)-isomer represents only the minor stereochemical product (approximately 12%) . Since CAS 190595-67-6 is the isolated (E)-isomer, its procurement as a purified reference standard enables accurate calibration against the minor chromatographic peak in process monitoring.

Wittig reaction Stereoselective synthesis Z/E ratio

Optimized E-Isomer Synthesis Yield

A 2012 Master's thesis reports that using (E)-5-(4-fluorophenyl)pent-4-enoic acid as the starting material for ezetimibe synthesis, with optimized reaction conditions, achieved an overall yield of 18.8%–23.5%, with key intermediate steps reaching 22.5%–26.3% [1]. While still significantly lower than the Z-route (>20% to final product with fewer steps), this optimization demonstrates that the (E)-isomer can serve as a viable starting material when the synthetic strategy involves isomerization or when more stable intermediates are desired.

Ezetimibe synthesis E-isomer optimization Process chemistry

Reference Standard Purity & Compliance

Commercially available batches of (E)-5-(4-fluorophenyl)pent-4-enoic acid (CAS 190595-67-6) are supplied as analytical reference standards with purity >95% (HPLC), manufactured under ISO 17034 certified reference material producer systems [1]. The product includes comprehensive characterization data (NMR, MS, HPLC, IR, UV) and offers traceability to pharmacopeial standards (USP or EP) upon feasibility assessment [2]. By contrast, generic pentenoic acid intermediates or the crude Z/E mixture lack this certification level, which is essential for regulatory submissions.

Reference standard ISO 17034 ANDA filing

Physicochemical Identity Testing

The (E)-5-(4-fluorophenyl)pent-4-enoic acid exhibits a reported melting point of 315°C, boiling point of 351.5°C at 760 mmHg, flash point of 166°C, refractive index of 1.566, and density of 1.196 g/cm³ [1]. These values are consistent across multiple database entries and serve as identity confirmation parameters for incoming quality control. No equivalent consolidated dataset is publicly available for the (Z)-isomer, and the distinct physical properties between E and Z diastereomers allow unambiguous identification by melting point or refractive index.

Physicochemical properties Melting point Purity assessment

5-(4-Fluorophenyl)-4-pentenoic Acid: Application Scenarios


Ezetimibe ANDA Impurity Profiling

In ANDA submissions for generic ezetimibe, the (E)-isomer reference standard (CAS 190595-67-6) is used for HPLC method development and validation to identify and quantify process-related (E)-configured impurities. The >95% certified purity under ISO 17034 and comprehensive characterization data (NMR, MS, HPLC, IR, UV) enable regulatory-compliant method validation [1]. Given that the (E)-isomer constitutes approximately 12% of the crude Wittig reaction product , calibrating against the purified reference standard ensures accurate impurity quantification in drug substance batches produced via Z-selective routes.

Ezetimibe Synthesis: (E)-Isomer Route

For process chemistry groups exploring alternative ezetimibe synthetic strategies, (E)-5-(4-fluorophenyl)pent-4-enoic acid offers a viable starting material yielding optimized total ezetimibe at 18.8%–23.5% with the advantage of more stable intermediates and simplified separation (avoiding column chromatography) [1]. This route is particularly relevant when the Z-selective Wittig reaction infrastructure is unavailable, or when the synthetic sequence requires E-configured intermediates for subsequent stereochemical transformations.

Forced Degradation System Suitability

The (E)-isomer is employed as a system suitability standard in forced degradation studies of ezetimibe drug substance and drug product. The published alkaline degradant of ezetimibe is confirmed as 5-(4-fluorophenyl)-2-[(4-fluorophenyl amino)-(4-hydroxyphenyl)methyl]-pent-4-enoic acid (detected at RRT 1.48 by HPLC) [1]. The (E)-pentenoic acid fragment serves as a structural reference for degradation pathway elucidation, and the (E)-isomer standard enables the chromatographic system to resolve E-configured degradation products from the active pharmaceutical ingredient.

Pharmacopeial Traceability & Compliance

When pharmacopeial monographs (USP or EP) list (E)-5-(4-fluorophenyl)pent-4-enoic acid as a specified impurity or related substance, procurement of the ISO 17034-certified (E)-isomer reference standard with documented traceability to the pharmacopeial standard is mandatory [1]. The product's characterization package—including structure confirmation by NMR, mass spectrometry, and chromatographic purity—meets the regulatory expectation for reference standard qualification, directly supporting QC release testing and stability studies for commercial ezetimibe production.

Technical Documentation Hub

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